molecular formula C42H52FN3O10 B12370850 Igf2BP1-IN-1

Igf2BP1-IN-1

Cat. No.: B12370850
M. Wt: 777.9 g/mol
InChI Key: TYPLITLLZBGXGF-ZQMQXGTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Igf2BP1-IN-1 is a compound that targets the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1). IGF2BP1 is a member of a conserved family of single-stranded RNA-binding proteins that play essential roles in embryogenesis and carcinogenesis. IGF2BP1 is known to regulate the stability, localization, and translation of mRNAs, particularly those involved in tumor progression and metastasis .

Chemical Reactions Analysis

Igf2BP1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Igf2BP1-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of IGF2BP1 in tumor progression and metastasis. It has been shown to inhibit the expression of oncogenic mRNAs, thereby reducing tumor growth and metastasis . Additionally, this compound is used in studies investigating the regulation of mRNA stability and translation by IGF2BP1 .

Mechanism of Action

The mechanism of action of Igf2BP1-IN-1 involves the inhibition of IGF2BP1’s RNA-binding activity. By binding to IGF2BP1, this compound prevents the stabilization and translation of oncogenic mRNAs, leading to their degradation. This results in the downregulation of pro-oncogenic factors and the inhibition of tumor growth and metastasis .

Comparison with Similar Compounds

Igf2BP1-IN-1 is unique in its specific targeting of IGF2BP1. Similar compounds include other inhibitors of RNA-binding proteins, such as IGF2BP2 and IGF2BP3 inhibitors. These compounds share similar mechanisms of action but differ in their specificity and efficacy .

Properties

Molecular Formula

C42H52FN3O10

Molecular Weight

777.9 g/mol

IUPAC Name

[(2S,8S,9R,10R,13R,14S,16R)-17-[(E,2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-2-yl] 2-[4-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C42H52FN3O10/c1-23(47)56-37(2,3)17-16-31(49)42(9,54)34-28(48)19-39(6)30-15-14-26-27(41(30,8)32(50)20-40(34,39)7)18-29(35(52)38(26,4)5)55-33(51)21-46-36(53)45(22-44-46)25-12-10-24(43)11-13-25/h10-14,16-17,22,27-30,34,48,54H,15,18-21H2,1-9H3/b17-16+/t27-,28-,29+,30+,34?,39+,40-,41+,42+/m1/s1

InChI Key

TYPLITLLZBGXGF-ZQMQXGTISA-N

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)(C1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)OC(=O)CN5C(=O)N(C=N5)C6=CC=C(C=C6)F)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC(=O)CN5C(=O)N(C=N5)C6=CC=C(C=C6)F)C)C)C)O)O

Origin of Product

United States

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